molecular formula C18H17N5O2 B2910177 2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380095-69-0

2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2910177
CAS No.: 2380095-69-0
M. Wt: 335.367
InChI Key: JCJSRJODPFRACZ-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyridazinone, azetidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-25-16-9-10-19-18(20-16)22-11-14(12-22)23-17(24)8-7-15(21-23)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJSRJODPFRACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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